Biological Activity of N-phenyl-N'-(6-quinoxalinyl)urea Derivatives
Biological Activity of N-phenyl-N'-(6-quinoxalinyl)urea Derivatives
Executive Summary
The N-phenyl-N'-(6-quinoxalinyl)urea scaffold represents a privileged pharmacophore in modern medicinal chemistry, primarily designed to target receptor tyrosine kinases (RTKs) implicated in oncology and chronic inflammation. Unlike the more common 2-substituted quinoxaline derivatives, the 6-substituted regioisomers offer a unique geometric vector for engaging the ATP-binding pocket of kinases such as VEGFR-2 (KDR) , PDGFR , and IKKβ .
This guide synthesizes the structure-activity relationships (SAR), synthesis pathways, and biological validation protocols for these derivatives. The core mechanism of action relies on the urea moiety functioning as a "molecular hinge," facilitating Type II kinase inhibition by stabilizing the enzyme in its inactive (DFG-out) conformation.
Medicinal Chemistry Rationale
The Pharmacophore
The molecule is composed of three distinct domains, each serving a critical role in the binding affinity:
-
The Quinoxaline Core (Head/Tail): In 6-substituted derivatives, the quinoxaline ring often acts as the hydrophobic "tail" that occupies the allosteric pocket created when the activation loop assumes the DFG-out conformation. Alternatively, depending on the substitution pattern, it can function as the solvent-exposed "head."
-
The Urea Linker (The Anchor): This is the critical determinant of biological activity. The urea functionality (
) acts as a donor-acceptor motif. -
The Phenyl Ring (The Cap): Typically substituted with electron-withdrawing groups (EWGs) like
or halogens to increase lipophilicity and enhance interactions with the hydrophobic region of the kinase.
Mechanism of Action: Type II Kinase Inhibition
These derivatives are designed to bind to the inactive conformation of the kinase.
-
Hinge Region: The distal phenyl ring or the quinoxaline core (depending on orientation) forms hydrophobic interactions with the gatekeeper residues.
-
DFG-Motif Interaction: The urea moiety forms a bidentate hydrogen bond network. One
donates a proton to the conserved Glutamate (Glu) in the C-helix, while the other interacts with the Aspartate (Asp) of the DFG motif. This "locks" the kinase in an inactive state, preventing ATP binding and downstream signaling.
Visualization of Binding Mode
Caption: Schematic representation of the Type II binding mode. The urea linker is the central anchor, H-bonding with conserved Glu and Asp residues.
Synthesis Workflow
To ensure high purity and yield, the Isocyanate Coupling Method is the standard protocol. For derivatives where the isocyanate is unstable, the Carbamate Intermediate Method is preferred.
Synthesis Diagram[1]
Caption: Dual synthetic pathways. Method A is direct coupling; Method B utilizes a carbamate intermediate for difficult amines.
Detailed Protocol: Method A (Isocyanate Coupling)
Reagents: 6-Aminoquinoxaline (1.0 eq), Substituted Phenyl Isocyanate (1.1 eq), Anhydrous THF or Dioxane.
-
Preparation: Charge a flame-dried round-bottom flask with 6-Aminoquinoxaline dissolved in anhydrous THF (concentration ~0.1 M).
-
Addition: Add the substituted Phenyl Isocyanate dropwise at room temperature under an inert atmosphere (
or ). -
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). -
Workup: Cool the reaction to room temperature. The urea product often precipitates out.
-
Purification: Filter the precipitate and wash with cold diethyl ether. If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/water.
-
Validation: Confirm structure via
-NMR (DMSO- ) looking for the characteristic urea singlets between 8.5–9.5 ppm.
Biological Activity & SAR Analysis[1][2][3][4][5][6][7][8][9]
Primary Targets
-
VEGFR-2 (KDR): Inhibition of angiogenesis. Potent derivatives in this class have shown
values in the low nanomolar range (2–10 nM). -
IKKβ: Modulation of the NF-κB inflammatory pathway.[1]
-
c-Met: Hepatocyte growth factor receptor inhibition.[2]
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of phenyl ring substituents on VEGFR-2 inhibitory potency, based on trends observed in quinoxaline-urea analogs (e.g., Sorafenib-like bioisosteres).
| Compound | R (Phenyl Substituent) | VEGFR-2 | Activity Interpretation |
| QU-01 | H (Unsubstituted) | > 1000 | Inactive. Lacks hydrophobic filling of the allosteric pocket. |
| QU-02 | 4-Cl | 120 | Moderate. Halogen improves lipophilicity. |
| QU-03 | 4-F | 250 | Weak. Fluorine is too small to anchor the tail effectively. |
| QU-04 | 3-CF3, 4-Cl | 2.7 | Potent. Mimics Sorafenib substitution; optimal steric/electronic fit. |
| QU-05 | 3,4-Dimethoxy | 850 | Weak. Electron-donating groups (EDGs) generally reduce potency. |
Key Insight: The presence of electron-withdrawing groups (EWGs) and lipophilic bulk at the meta and para positions of the phenyl ring is essential for high potency. This aligns with the "hydrophobic tail" requirement of Type II inhibitors.
Experimental Protocols for Bioactivity
In Vitro Kinase Assay (VEGFR-2)
To verify the
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) assay measuring the phosphorylation of a biotinylated peptide substrate.
Protocol:
-
Reagents: Recombinant human VEGFR-2 enzyme, biotinylated poly-Glu-Tyr substrate, ATP (
concentration), -cryptate labeled anti-phosphotyrosine antibody, Streptavidin-XL665. -
Compound Prep: Dissolve compounds in 100% DMSO. Prepare serial dilutions (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM DTT). Final DMSO concentration in assay < 1%. -
Reaction:
-
Add 4 µL of compound solution to a 384-well low-volume white plate.
-
Add 2 µL of Enzyme mix. Incubate 10 min.
-
Add 4 µL of Substrate/ATP mix to start the reaction.
-
Incubate for 60 min at room temperature.
-
-
Detection: Add 10 µL of detection reagents (Antibody + Streptavidin-XL665 in EDTA buffer). Incubate 1 hour.
-
Read: Measure fluorescence emission at 665 nm (Acceptor) and 620 nm (Donor) using a microplate reader (e.g., PerkinElmer EnVision).
-
Analysis: Calculate HTRF ratio (
). Plot sigmoidal dose-response curves to determine .
Cell Viability Assay (MTT)
To assess cytotoxicity against cancer cell lines (e.g., HUVEC, MCF-7).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with gradient concentrations of the quinoxaline urea derivative for 48–72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate 4h at
. -
Solubilization: Remove supernatant. Add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
References
-
El-Adl, K. et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation.[3] Royal Society of Chemistry (RSC) Advances. [Link]
-
Sagar, S. et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy.[4][5] European Journal of Medicinal Chemistry.[4] [Link]
-
Ghorab, M. M. et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules.[6][7][8][5][1][2][3][9][10] [Link]
-
Ayala-Aguilera, C. C. et al. (2022). Urea-based anticancer agents.[11] Exploring 100-years of research with an eye to the future. Frontiers in Chemistry. [Link]
-
Zhu, H. et al. (2015). Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors.[6] Chinese Journal of Natural Medicines. [Link]
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